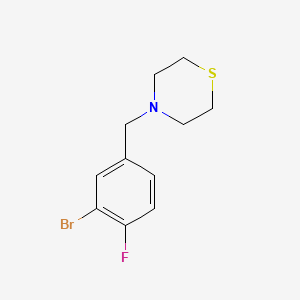![molecular formula C14H11ClN2O2S B5800912 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, commonly known as CPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPAA is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C15H10ClN3O2S.
作用機序
The mechanism of action of CPAA is not fully understood, but it is believed to act through multiple pathways. CPAA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. CPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which CPAA induces apoptosis is not fully understood, but it is believed to involve the activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that CPAA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of COX-2 and 5-LOX. In vivo studies have shown that CPAA can reduce inflammation and tumor growth in animal models. CPAA has also been shown to have anti-diabetic effects, by improving insulin sensitivity and reducing blood glucose levels.
実験室実験の利点と制限
CPAA has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its potential applications in various fields. However, CPAA also has some limitations, including its toxicity at high concentrations and its potential to interact with other compounds in complex biological systems.
将来の方向性
There are several future directions for research on CPAA, including the development of more efficient and cost-effective synthesis methods, the optimization of CPAA for specific applications, and the investigation of its potential as a therapeutic agent for various diseases. CPAA has also shown potential as a building block for the synthesis of novel materials and polymers, which could have applications in various fields, including electronics, energy storage, and biomedicine.
合成法
CPAA can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with carbon disulfide and sodium hydroxide to form 3-chloro-2-mercaptobenzothiazole. The resulting compound is then reacted with 2-furoyl chloride to form CPAA. The synthesis method of CPAA has been optimized by various researchers to improve the yield and purity of the compound.
科学的研究の応用
CPAA has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CPAA has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In material science, CPAA has been used as a building block for the synthesis of novel polymers and materials. In environmental science, CPAA has been studied for its potential use as a pesticide and herbicide.
特性
IUPAC Name |
(E)-N-[(3-chlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-3-1-4-11(9-10)16-14(20)17-13(18)7-6-12-5-2-8-19-12/h1-9H,(H2,16,17,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMVLPGXQNFBRF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-chlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
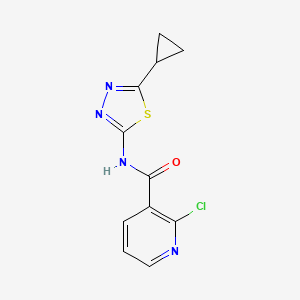

![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)
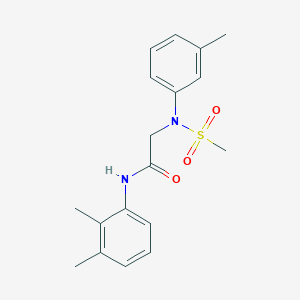
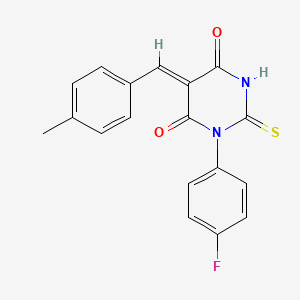
![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)
![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)
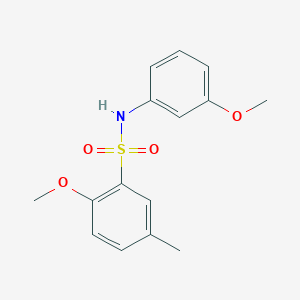
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)
